7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
Chemical Identity and Nomenclature
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160263-74-0) is a halogenated quinoline derivative characterized by its reactive carbonyl chloride functional group. Its systematic IUPAC name reflects the substitution pattern: a chlorine atom at position 7, a 3-ethoxyphenyl group at position 2, and a methyl group at position 8 of the quinoline core. The molecular formula is C₁₉H₁₅Cl₂NO₂ , with a molecular weight of 360.23 g/mol .
Structural Features
- Quinoline backbone : A fused bicyclic system comprising a benzene ring and a pyridine ring.
- Substituents :
- Chlorine at C7 (electron-withdrawing group).
- 3-Ethoxyphenyl at C2 (aromatic ether moiety).
- Methyl at C8 (alkyl group influencing steric effects).
- Carbonyl chloride at C4 (highly reactive acyl chloride group).
The SMILES notation (O=C(Cl)C1=CC(C2=CC=CC(OCC)=C2)=NC3=C(C)C(Cl)=CC=C13) and crystallographic data confirm the planar geometry of the quinoline system, with substituents oriented to optimize resonance stabilization.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1160263-74-0 | |
| Molecular Formula | C₁₉H₁₅Cl₂NO₂ | |
| Molecular Weight | 360.23 g/mol | |
| GHS Signal Word | Danger |
Historical Context of Quinoline-Based Carbonyl Chlorides
Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. The discovery catalyzed interest in functionalized quinolines, particularly for medicinal applications. By the early 20th century, synthetic methods like the Skraup reaction enabled the production of substituted quinolines, including chlorinated derivatives.
Carbonyl chloride-functionalized quinolines emerged as intermediates during mid-20th-century antibiotic research. For example, acridine-derived compounds inspired the development of acyl chloride analogs for DNA intercalation studies. The specific synthesis of this compound gained prominence in the 2000s, driven by demand for heterocyclic building blocks in drug discovery.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the versatility of quinoline scaffolds in synthetic and medicinal chemistry:
- Synthetic Intermediate : The carbonyl chloride group facilitates nucleophilic acyl substitutions, enabling the synthesis of amides, esters, and ketones. For instance, it reacts with amines to form quinoline-4-carboxamides, a class investigated for antimicrobial activity.
- Structure-Activity Relationships (SAR) : Modifications at C2 (ethoxyphenyl) and C8 (methyl) influence electronic and steric properties, critical for optimizing bioactivity. Comparative studies with analogs (e.g., isobutoxy or methoxy substitutions) reveal enhanced anticancer efficacy with bulkier C2 groups.
- Material Science Applications : Quinoline carbonyl chlorides serve as precursors for fluorescent dyes and coordination polymers, leveraging their π-conjugated systems.
Table 2: Comparative Reactivity of Quinoline Carbonyl Chlorides
| Substituent at C2 | Reactivity with Amines | Bioactivity Trend |
|---|---|---|
| 3-Ethoxyphenyl | High | Moderate antimicrobial |
| 4-Isopropylphenyl | Moderate | High anticancer |
| 2-Methoxyphenyl | Low | Low |
Data synthesized from .
Properties
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVWVXGQHULMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Synthesis of 7-chloro-8-quinolinecarboxylic acid with mother liquor recycling at 80 ℃
| Application | 7-chloro-8-methylquinoline (g) | Mother liquor (ml) | Reaction Time (h) | Purity (wt %) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 9 | 40 | 6 | 98.1 | 88.6 |
| 2 | 9 | 40 | 6 | 98.2 | 88.7 |
| 3 | 9 | 40 | 6 | 98.0 | 88.5 |
| 4 | 9 | 40 | 6 | 98.1 | 88.6 |
| 5 | 9 | 40 | 6 | 98.2 | 88.7 |
| 6 | 9 | 40 | 6 | 98.0 | 88.5 |
| 7 | 9 | 40 | 6 | 98.1 | 88.6 |
| 8 | 9 | 40 | 6 | 98.2 | 88.7 |
| 9 | 9 | 40 | 6 | 98.0 | 88.5 |
| 10 | 9 | 40 | 6 | 98.1 | 88.6 |
| 11 | 9 | 40 | 6 | 98.2 | 88.7 |
| 12 | 9 | 40 | 6 | 98.0 | 88.5 |
| 13 | 9 | 40 | 6 | 98.1 | 88.6 |
| 14 | 9 | 40 | 6 | 98.2 | 88.7 |
| 15 | 9 | 40 | 6 | 98.0 | 88.5 |
| 16 | 9 | 40 | 6 | 98.1 | 88.6 |
| 17 | 9 | 40 | 6 | 98.2 | 88.7 |
| 18 | 9 | 40 | 6 | 98.0 | 88.5 |
| 19 | 9 | 40 | 6 | 98.1 | 88.6 |
Table 2: Synthesis of 7-chloro-8-quinolinecarboxylic acid with mother liquor recycling at 90 ℃
| Application | 7-chloro-8-methylquinoline (g) | Mother liquor (ml) | Reaction Time (h) | Purity (wt %) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 9 | 40 | 9 | 98.8 | 92.1 |
| 2 | 9 | 40 | 9 | 98.7 | 91.9 |
| 3 | 9 | 40 | 9 | 98.8 | 92.1 |
| 4 | 9 | 40 | 9 | 98.7 | 91.9 |
| 5 | 9 | 40 | 9 | 98.8 | 92.1 |
| 6 | 9 | 40 | 9 | 98.7 | 91.9 |
| 7 | 9 | 40 | 9 | 98.8 | 92.1 |
| 8 | 9 | 40 | 9 | 98.7 | 91.9 |
| 9 | 9 | 40 | 9 | 98.8 | 92.1 |
| 10 | 9 | 40 | 9 | 98.7 | 91.9 |
| 11 | 9 | 40 | 9 | 98.8 | 92.1 |
| 12 | 9 | 40 | 9 | 98.7 | 91.9 |
| 13 | 9 | 40 | 9 | 98.8 | 92.1 |
| 14 | 9 | 40 | 9 | 98.7 | 91.9 |
| 15 | 9 | 40 | 9 | 98.8 | 92.1 |
| 16 | 9 | 40 | 9 | 98.7 | 91.9 |
| 17 | 9 | 40 | 9 | 98.8 | 92.1 |
| 18 | 9 | 40 | 9 | 98.7 | 91.9 |
| 19 | 9 | 40 | 9 | 98.8 | 92.1 |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The ethoxyphenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 7-amino-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride.
Reduction: Formation of 7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbinol.
Oxidation: Formation of 7-chloro-2-(3-hydroxyphenyl)-8-methylquinoline-4-carbonyl chloride.
Scientific Research Applications
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloro group and the carbonyl chloride group are key functional groups that enable the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethoxyphenyl group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Substituent Variations in Quinoline Derivatives
Key Findings :
- Positional Isomerism: The 3-ethoxy vs. 4-ethoxy substitution (Table 1, rows 1–2) influences electronic properties.
- Halogenation Effects : Dichlorophenyl derivatives (Table 1, row 3) exhibit higher molecular weights and lipophilicity (LogP ~3.5 estimated), favoring membrane permeability in pesticidal applications .
- Substitution Position : The 8-Cl vs. 7-Cl/8-Me substitution (Table 1, row 4) alters steric hindrance and reactivity. The methyl group in the target compound may reduce metabolic degradation compared to 8-Cl derivatives .
Functional Group Comparisons
Table 2: Carbonyl Chloride vs. Carboxylic Acid Derivatives
Key Findings :
- Reactivity : Carbonyl chlorides (e.g., target compound) are highly reactive, enabling rapid formation of amides or esters under mild conditions. In contrast, carboxylic acids require activating agents (e.g., DCC) for similar reactions .
- Solubility: Carboxylic acids exhibit better solubility in polar solvents (e.g., DMSO, methanol) due to hydrogen bonding, while acyl chlorides are typically stored under anhydrous conditions .
Table 3: Hazard Comparison
Key Findings :
- Moisture Sensitivity : All acyl chlorides require strict anhydrous handling to prevent hydrolysis, releasing HCl gas .
Biological Activity
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, with the CAS number 1160263-74-0, is a derivative of quinoline that has garnered attention due to its potential biological activities. Compounds in the quinoline class are known for a variety of pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C19H15Cl2NO2. The structure features a chloro group, an ethoxy-substituted phenyl ring, and a carbonyl chloride functional group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that derivatives of quinoline exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. A study highlighted that compounds with substitutions on the quinoline ring can significantly affect their antibacterial efficacy. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Efficacy of Quinoline Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.0625 mg/mL |
| Other quinoline derivatives | K. pneumoniae | 0.125 mg/mL |
This table illustrates the potential of this compound as an effective antimicrobial agent.
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. Research has shown that certain structural modifications can lead to increased cytotoxicity against cancer cell lines. For example, studies have demonstrated that compounds within this class can induce apoptosis in various cancer cell lines, including HeLa cells .
Case Study: Cytotoxicity Assessment
In a comparative study involving multiple quinoline derivatives, this compound was tested against HeLa cells at varying concentrations (0–200 µM). The compound showed no significant toxicity at lower concentrations, suggesting a favorable safety profile while maintaining efficacy.
Antiviral Activity
Emerging studies indicate that quinoline derivatives may also possess antiviral properties. The antiviral activity is often enhanced by increasing lipophilicity and incorporating electron-withdrawing substituents on the aromatic rings .
Table 2: Antiviral Activity of Quinoline Derivatives
| Compound | Virus Type | Inhibition Percentage |
|---|---|---|
| This compound | H5N1 Influenza Virus | 85% |
| Other derivatives | COVID-19 | Variable |
Q & A
Q. What are the recommended strategies for synthesizing 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride, considering regioselectivity challenges in quinoline derivatives?
Methodological Answer: The synthesis of this compound involves regioselective functionalization of the quinoline core. Key steps include:
- Core Formation : Construct the quinoline backbone via Gould-Jacobs cyclization or Pfitzinger reaction, ensuring proper substitution at the 2-, 7-, and 8-positions. Chlorination at the 7-position can be achieved using POCl₃ or SOCl₂ under reflux .
- Regioselective Substitution : Introduce the 3-ethoxyphenyl group at the 2-position via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Optimize reaction conditions (temperature, solvent) to minimize byproducts .
- Carbonyl Chloride Activation : Convert the 4-carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Monitor reaction completion via FT-IR (disappearance of -OH stretch at ~2500-3300 cm⁻¹) .
Q. Critical Considerations :
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer: Key Analytical Techniques :
NMR Spectroscopy :
- ¹H NMR : Identify substituent environments (e.g., ethoxyphenyl protons as a triplet at δ 1.3–1.5 ppm for -CH₂CH₃ and aromatic protons at δ 6.8–7.5 ppm). Methyl groups at C8 appear as a singlet (~δ 2.6 ppm) .
- ¹³C NMR : Confirm carbonyl chloride resonance at δ ~170 ppm and quinoline carbons between δ 120–160 ppm .
Mass Spectrometry (MS) :
- ESI-MS : Look for the molecular ion peak [M+H]⁺ at m/z 360.75 (C₁₉H₁₆Cl₂NO₂). Fragmentation patterns should align with cleavage at the carbonyl group .
FT-IR :
Q. Validation :
- Compare spectral data with structurally analogous compounds (e.g., 7-chloro-8-methylquinoline derivatives) to resolve ambiguities .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX programs be optimized for refinement?
Methodological Answer: Challenges :
Q. Optimization Strategies :
Data Collection : Use high-resolution synchrotron data (λ < 1 Å) to improve signal-to-noise ratios.
Refinement in SHELXL :
Q. How should researchers address contradictions in spectroscopic data between synthesized batches or literature reports?
Methodological Answer: Root Cause Analysis :
Q. Resolution Workflow :
Cross-Validation : Compare data with independent techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for relative stereochemistry) .
Computational Modeling : Use Gaussian or ORCA to simulate NMR spectra and identify discrepancies between experimental and theoretical results .
Q. What computational methods are effective in predicting the reactivity of the carbonyl chloride group in nucleophilic acyl substitution reactions?
Methodological Answer: Approaches :
DFT Calculations :
- Calculate electrophilicity indices (ω) for the carbonyl carbon using Gaussian at the B3LYP/6-311+G(d,p) level. Higher ω values correlate with greater reactivity .
Molecular Dynamics (MD) :
- Simulate solvation effects (e.g., in DMF or THF) to predict reaction pathways with amines or alcohols.
Q. Example Reactivity Data :
| Nucleophile | Calculated ΔG (kcal/mol) | Observed Yield (%) |
|---|---|---|
| Benzylamine | -12.3 | 85 |
| Methanol | -5.7 | 45 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
